4-Chloro-1,5-dimethylnaphthalene
Description
Properties
CAS No. |
62956-41-6 |
|---|---|
Molecular Formula |
C12H11Cl |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
4-chloro-1,5-dimethylnaphthalene |
InChI |
InChI=1S/C12H11Cl/c1-8-6-7-11(13)12-9(2)4-3-5-10(8)12/h3-7H,1-2H3 |
InChI Key |
RTBTZJMULNBVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=C2Cl)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Several approaches for synthesizing 4-Chloro-1,5-dimethylnaphthalene have been documented in scientific literature. These methods can be broadly categorized as follows:
Direct Chlorination Methods
Direct chlorination of 1,5-dimethylnaphthalene represents one of the most straightforward approaches to synthesizing the target compound. This method typically employs chlorinating agents such as chlorine gas or other chlorinating reagents to introduce the chlorine atom at the desired position of the naphthalene ring. The selectivity of this reaction depends critically on the reaction conditions employed.
Catalytic Chlorination Processes
Catalytic chlorination using Lewis acid catalysts constitutes another important method for preparing 4-Chloro-1,5-dimethylnaphthalene. These reactions often utilize catalysts such as aluminum chloride to facilitate the chlorination process. A notable advancement in this area is the development of two-stage chlorination processes that minimize unwanted tar formation during the reaction of alkylnaphthalenes.
Table 1: Comparison of Major Synthetic Approaches for 4-Chloro-1,5-dimethylnaphthalene
| Method | Key Reagents | Reaction Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Direct Chlorination | Cl₂, N-chlorosuccinimide, SO₂Cl₂ | Low to moderate temperature (20-50°C) | Simple procedure, fewer steps | Control of selectivity, polysubstitution risks |
| Catalytic Chlorination | Cl₂, AlCl₃, other Lewis acids | Staged addition, 60-120°C | Prevents tar formation, better selectivity | Requires precise timing of catalyst addition |
| Modified Chlorination | Cu salts as catalysts, Cl₂/HCl/oxidant | Various organic solvents, 60-120°C | Alternative catalyst systems, potentially milder conditions | Method adaptation from similar compounds required |
Electrophilic Aromatic Substitution Method
Reaction Mechanism
The electrophilic aromatic substitution mechanism represents the primary pathway through which chlorination of 1,5-dimethylnaphthalene occurs. This process begins with the generation of an electrophilic chlorine species, which then attacks the electron-rich naphthalene ring system. The presence of the two methyl groups, which are electron-donating, directs the substitution predominantly toward specific positions on the ring.
The mechanism involves the following steps:
- Formation of the electrophilic chlorine species
- Attack of the electrophile on the naphthalene ring to form a σ-complex
- Deprotonation to restore aromaticity
- Formation of the chlorinated product
Selectivity Considerations
The selectivity of chlorination in 1,5-dimethylnaphthalene is influenced by both electronic and steric factors. The methyl groups direct substitution preferentially to certain positions, with the 4-position being particularly favored due to the combined electronic effects of both methyl groups. This directional preference helps achieve the desired 4-chloro substitution pattern.
Reaction Conditions
For optimal selectivity in the electrophilic chlorination of 1,5-dimethylnaphthalene, careful control of reaction parameters is essential:
The synthesis typically requires precise temperature control and monitoring of reaction time to ensure selectivity for the desired product while minimizing side reactions. Maintaining lower temperatures during chlorination is particularly important to reduce polysubstitution, which can lead to complex product mixtures that are difficult to separate.
Catalytic Chlorination Methods
Lewis Acid Catalysis
The use of Lewis acid catalysts represents a significant approach for the chlorination of naphthalene derivatives. Ring chlorination catalysts, particularly anhydrous aluminum chloride, facilitate the substitution of chlorine onto the naphthalene ring system. However, when applying this method to mixtures containing substantial amounts of alkylnaphthalenes, a significant challenge arises in the form of heavy tar formation.
These Lewis-type acid catalysts function as electron acceptors, accepting a lone pair of electrons from a base to complete the octet of one of their atoms. This property makes them highly effective promoters of ring chlorination, theoretically enhancing the substitution of chlorine atoms onto carbon atoms in the aromatic ring rather than on the substituent carbon atoms.
Two-Stage Chlorination Process
To address the problem of tar formation during chlorination, a specialized two-stage process has been developed. This improved procedure involves:
- Initial introduction of chlorine gas into the naphthalene mixture without catalyst
- Subsequent addition of a ring chlorination catalyst after a specific amount of chlorine has been incorporated
The timing of catalyst addition is critical to this process. Research indicates that the catalyst should be added after at least 2% (preferably 5%) chlorine has been incorporated into the naphthalene reaction mixture. Alternatively, the catalyst addition can be timed to occur after one-tenth (preferably one-fourth) of the mono-chloro point has been reached.
The mono-chloro point is defined as the point at which an average of one chlorine atom per naphthalene molecule has been added to the naphthalene mixture. This point varies with different naphthalenes: for chloronaphthalene it occurs at 20.6% chlorine, for chloromethylnaphthalene at 18.7% chlorine, and for chlorodimethylnaphthalene at 17.4% chlorine.
Experimental Evidence
Experimental data demonstrates the effectiveness of the two-stage approach for chlorinating dimethylnaphthalenes. Patent literature provides specific examples that highlight the importance of catalyst addition timing:
Table 2: Experimental Data from Patent Literature on Dimethylnaphthalene Chlorination
| Example | Starting Material | Catalyst | Addition Protocol | Outcome | Chlorine Content |
|---|---|---|---|---|---|
| I | 501g dimethylnaphthalene cut | 11g AlCl₃ | Added at beginning | Tar formation at monochloro point, stirrer stopped at dichloro point | N/A (reaction failed) |
| II | 311g dimethylnaphthalenes | 10g AlCl₃ | Added after 1.5 hours of Cl₂ treatment | Fluid brownish liquid containing no tar | 36.2% |
| III | 323g dimethylnaphthalenes | 10g AlCl₃ | Similar to Example II | Tar-free product, stable to NaOH washing | 35.2% |
Table 3: Chlorine Consumption Rate Data for Example II
| Time (minutes) | Chlorine Consumed (grams) | Temperature (°C) |
|---|---|---|
| 0 | 0 | 25 |
| 5 | 11 | 25 |
| 25 | 39 | 25 |
| 90 | 154 | 25 |
| 160 | 188 | 25 |
These experimental results clearly demonstrate that delaying the addition of the chlorination catalyst until after initial chlorination has occurred prevents the formation of viscous tars that would otherwise render the process impractical.
Alternative Catalyst Systems
While aluminum chloride represents the most commonly cited catalyst for the chlorination of naphthalene derivatives, research on related compounds suggests that alternative catalyst systems might also be effective for the preparation of 4-Chloro-1,5-dimethylnaphthalene.
For instance, methodologies developed for preparing 4-chloro-3,5-dimethylphenol employ cupric salts as catalysts under organic solvent conditions. In these systems, the substrate reacts with a chlorinating agent and an oxidant to achieve selective chlorination. Examples of effective cupric catalysts include copper chloride dihydrate, copper sulfate pentahydrate, and copper nitrate trihydrate. While these methods were developed for phenolic compounds, the principles might be adaptable to naphthalene systems with appropriate modifications.
Reaction Optimization Parameters
Temperature Control
Temperature control represents one of the most critical parameters in the synthesis of 4-Chloro-1,5-dimethylnaphthalene. The temperature range typically employed varies from 60-120°C, depending on the specific method and catalyst system utilized. For catalytic chlorination using aluminum chloride, maintaining the reaction at room temperature initially, followed by controlled heating as needed, can help prevent unwanted side reactions.
For electrophilic aromatic substitution, lower temperatures generally favor mono-chlorination and reduce the likelihood of polysubstitution, which can lead to difficult-to-separate product mixtures.
Catalyst Concentration
The ratio of catalyst to substrate significantly impacts the rate and selectivity of the chlorination reaction. For aluminum chloride-catalyzed processes, typical catalyst loadings range from 2-10% by weight relative to the substrate. Higher catalyst concentrations may accelerate the reaction but can also lead to decreased selectivity and increased side product formation.
Reaction Monitoring
Monitoring the progress of chlorination reactions is essential for achieving optimal results. Gas chromatography represents an effective method for tracking reaction progress, with the reaction typically considered complete when the residual amount of starting material is less than 0.08%. This precision in endpoint determination helps ensure consistent product quality.
Purification Techniques
Crystallization Methods
Recrystallization represents one of the primary methods for purifying 4-Chloro-1,5-dimethylnaphthalene after synthesis. Suitable recrystallization solvents include:
- Ethanol
- Toluene
- Dichloroethane
- Chloroform
The choice of solvent depends on the specific impurities present and the scale of purification. Multiple recrystallizations may be necessary to achieve high purity levels, particularly when dealing with closely related chlorinated isomers.
Chromatographic Purification
Column chromatography using silica gel represents another important purification technique for obtaining high-purity 4-Chloro-1,5-dimethylnaphthalene. Effective mobile phases include:
- Hexane
- Toluene
- Hexane/ethyl acetate mixtures
This technique is particularly valuable for separating the target compound from other chlorinated isomers or partially chlorinated products that may have similar physical properties.
Distillation Approaches
For larger-scale purification, vacuum distillation can be employed to separate 4-Chloro-1,5-dimethylnaphthalene from reaction mixtures. This approach is particularly useful for removing unreacted starting materials and volatile impurities. Typical distillation conditions involve reduced pressure to lower the boiling point and minimize thermal decomposition.
Characterization and Analytical Methods
Spectroscopic Identification
The structure of 4-Chloro-1,5-dimethylnaphthalene can be confirmed through various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would show characteristic signals for:
- Methyl protons (typically around δ 2.5-2.8 ppm)
- Aromatic protons of the naphthalene system (δ 7.2-8.5 ppm)
- Specific splitting patterns reflecting the substitution pattern
¹³C NMR would display signals for:
- Methyl carbons (around δ 20-25 ppm)
- Aromatic carbons (δ 120-140 ppm)
- Carbon bearing the chlorine substituent (typically downfield, around δ 130-135 ppm)
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic bands for:
- C-H stretching of methyl groups (2950-2850 cm⁻¹)
- Aromatic C=C stretching (1600-1500 cm⁻¹)
- C-Cl stretching (750-700 cm⁻¹)
Mass Spectrometry
Mass spectrometry would provide:
- Molecular ion peaks with characteristic isotope pattern due to chlorine
- Fragmentation pattern showing loss of chlorine and/or methyl groups
- Confirmation of molecular weight
Chromatographic Analysis
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) represent valuable techniques for assessing the purity of synthesized 4-Chloro-1,5-dimethylnaphthalene. These methods can detect and quantify trace impurities, including isomeric chlorinated compounds or unreacted starting materials.
Applications and Significance
4-Chloro-1,5-dimethylnaphthalene serves as an important intermediate in organic synthesis, particularly for the preparation of:
- More complex naphthalene derivatives
- Pharmaceutical intermediates
- Materials science precursors
The compound's reactivity, influenced by the electron-withdrawing nature of the chlorine atom, enhances its susceptibility to nucleophilic attack. This property makes it valuable for various synthetic transformations, including nucleophilic substitution reactions, coupling reactions, and functional group interconversions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,5-dimethylnaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the chlorine atom or methyl groups can be substituted by other electrophiles.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include nitro, sulfo, or bromo derivatives of 4-Chloro-1,5-dimethylnaphthalene.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include the corresponding hydrocarbon (1,5-dimethylnaphthalene).
Scientific Research Applications
4-Chloro-1,5-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,5-dimethylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The addition of chlorine and methyl groups increases molecular weight compared to unsubstituted naphthalene (128.17 g/mol). 1,5-Dichloronaphthalene has a higher molecular weight than 4-Chloro-1,5-dimethylnaphthalene due to two chlorine atoms .
- Boiling Points : Methyl groups elevate boiling points slightly (e.g., 1,5-dimethylnaphthalene: ~265 °C), while chlorine atoms exert a stronger influence (e.g., 1,5-dichloronaphthalene: ~320 °C). 4-Chloro-1,5-dimethylnaphthalene likely has a boiling point intermediate between these values.
- Solubility : All compounds exhibit low water solubility due to aromatic hydrophobicity, with chlorinated derivatives being slightly less soluble than methylated analogs.
Chemical Reactivity
- Electrophilic Substitution : Methyl groups activate the naphthalene ring, directing electrophiles to positions ortho/para to themselves. Conversely, chlorine deactivates the ring, favoring meta substitution. In 4-Chloro-1,5-dimethylnaphthalene, competition between these effects may lead to unique regioselectivity.
- Stability : Chlorine’s electron-withdrawing effect increases thermal stability compared to methylated analogs, as seen in polychlorinated naphthalenes .
Toxicity and Environmental Impact
- Chlorinated Naphthalenes: Associated with endocrine disruption, hepatotoxicity, and environmental persistence.
- Methylated Analogs: Generally less toxic but may still pose risks due to PAH carcinogenicity.
- Aliphatic Chlorinated Compounds : Compounds like 1,1-dichloroethane () exhibit distinct toxicity profiles (e.g., neurotoxicity) compared to aromatic chlorinated derivatives due to differences in metabolism and bioaccumulation .
Research Findings
- Spectroscopic Analysis : Studies on 4-chloro-1,2-butadiene () revealed that chlorine and alkyl substituents influence rotational isomerism and vibrational modes. Similar steric and electronic effects likely occur in 4-Chloro-1,5-dimethylnaphthalene, though the rigid naphthalene structure limits conformational flexibility .
- Synthetic Routes : Chlorinated naphthalenes are typically synthesized via Friedel-Crafts halogenation or direct chlorination. Methyl groups may be introduced using alkylating agents, though specific protocols for 4-Chloro-1,5-dimethylnaphthalene remain undocumented.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
